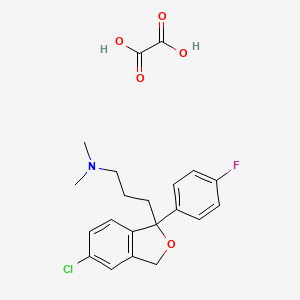
(E/Z)-Doxepin Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E/Z)-Doxepin Glucuronide is a glucuronide conjugate of doxepin, a tricyclic antidepressant. This compound exists in two isomeric forms, E and Z, which refer to the different spatial arrangements of the atoms around the double bond. Glucuronidation is a common metabolic pathway that enhances the solubility of compounds, facilitating their excretion from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Doxepin Glucuronide typically involves the glucuronidation of doxepin. This process can be achieved through chemical or enzymatic methods. One common chemical method involves the use of trichloroacetimidate as a glucuronidation reagent . The reaction conditions often include mild hydrolysis to obtain the desired glucuronide product .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes. These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to doxepin, forming the glucuronide conjugate .
Chemical Reactions Analysis
Types of Reactions
(E/Z)-Doxepin Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized metabolites, while reduction may produce reduced forms of the compound .
Scientific Research Applications
(E/Z)-Doxepin Glucuronide has various scientific research applications, including:
Chemistry: It is used to study the metabolic pathways and stability of glucuronide conjugates.
Biology: It helps in understanding the role of glucuronidation in drug metabolism and excretion.
Medicine: It is used in pharmacokinetic studies to evaluate the bioavailability and excretion of doxepin.
Industry: It is used in the development of drug formulations and in the study of drug-drug interactions.
Mechanism of Action
The mechanism of action of (E/Z)-Doxepin Glucuronide involves its role as a metabolite of doxepin. Doxepin exerts its effects by inhibiting the reuptake of norepinephrine and serotonin, increasing their levels in the synaptic cleft. The glucuronide conjugate is formed to enhance the solubility and excretion of doxepin, facilitating its removal from the body .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E/Z)-Doxepin Glucuronide include other glucuronide conjugates of tricyclic antidepressants, such as:
- Amitriptyline Glucuronide
- Imipramine Glucuronide
- Nortriptyline Glucuronide
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of both E and Z isomers. This dual isomerism can influence its stability, reactivity, and biological activity, distinguishing it from other glucuronide conjugates .
Properties
CAS No. |
788790-52-3 |
|---|---|
Molecular Formula |
C25H29NO7 |
Molecular Weight |
455.51 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol](/img/structure/B602197.png)
![[(3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium](/img/structure/B602198.png)



